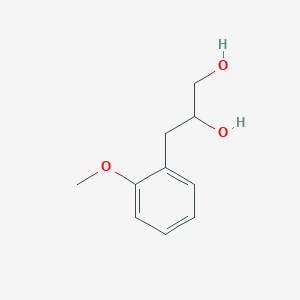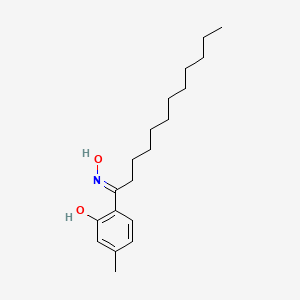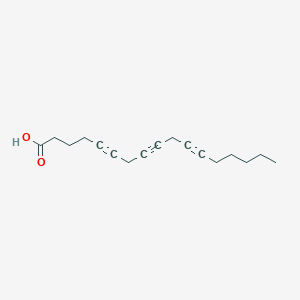
3-(2-Methoxyphenyl)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-1,2-propanediol: is an organic compound with the molecular formula C10H14O3 It is a derivative of phenylpropanediol, where a methoxy group is attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,2-propanediol can be achieved through several methods. One common approach involves the reduction of 3-(2-Methoxyphenyl)-1,2-propanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2-Methoxyphenyl)-1,2-propanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(2-Methoxyphenyl)-1,2-propanol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in THF or ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)-1,2-propanedione.
Reduction: 3-(2-Methoxyphenyl)-1,2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the diol moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenyl)-1,2-propanedione: An oxidized form of the compound with different reactivity and applications.
3-(2-Methoxyphenyl)-1,2-propanol: A reduced form with distinct chemical properties.
2-(2-Methoxyphenyl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
3-(2-Methoxyphenyl)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
DIEYXQVDPMJJRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)


![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)



![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)


![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
